![molecular formula C27H40O8S2 B14303284 Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol CAS No. 125768-83-4](/img/structure/B14303284.png)
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol is an organosulfur compound that features a benzenesulfonic acid group attached to a cyclohexanol derivative. This compound is notable for its unique structure, which combines aromatic and alicyclic elements, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid or oleum.
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes, where benzene is reacted with sulfur trioxide in a controlled environment. The resulting product is then purified and further reacted to introduce additional functional groups as required .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions on the aromatic ring can produce nitro or halogenated benzenesulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with only the sulfonic acid group attached to the benzene ring.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring in addition to the sulfonic acid group.
Cyclohexanol: A simpler analog with only the hydroxyl group attached to the cyclohexane ring
Uniqueness
Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol is unique due to its combination of aromatic and alicyclic structures, which imparts distinct chemical and physical properties. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
125768-83-4 |
|---|---|
Molekularformel |
C27H40O8S2 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H28O2.2C6H6O3S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2*7-10(8,9)6-4-2-1-3-5-6/h11-14,16-17H,3-10H2,1-2H3;2*1-5H,(H,7,8,9) |
InChI-Schlüssel |
ITUGDNVLGDGTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


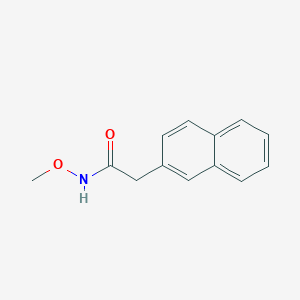
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
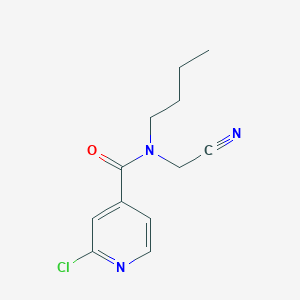
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)
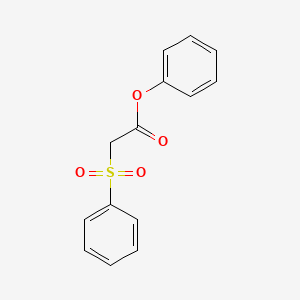
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
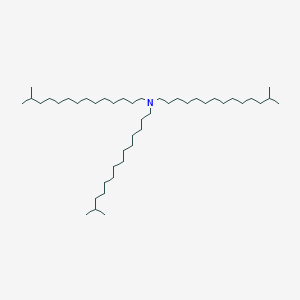
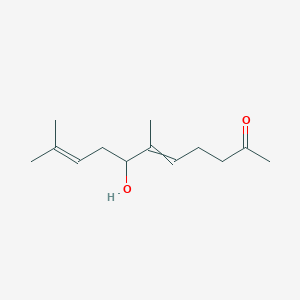
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
